

Physical state and appearance of 9(E)-Hexadecenoyl chloride at room temperature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **9(E)-Hexadecenoyl chloride**

Cat. No.: **B3082494**

[Get Quote](#)

An In-Depth Technical Guide to 9(E)-Hexadecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the physical state, appearance, and chemical properties of **9(E)-Hexadecenoyl chloride**. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included for comparative purposes. This document is intended to serve as a valuable resource for professionals in research and drug development.

Physical and Chemical Properties

At room temperature, **9(E)-Hexadecenoyl chloride** is a liquid. While specific details regarding its appearance are not extensively documented, analogous long-chain acyl chlorides suggest it is likely a clear to pale yellow or beige oil. A summary of its known and computed properties is presented in Table 1. For comparative context, Table 2 provides the properties of a structurally similar compound, (Z)-9-Octadecenoyl chloride.

Table 1: Physicochemical Properties of **9(E)-Hexadecenoyl Chloride**

Property	Value	Source
Physical State	Liquid	[1]
CAS Number	112713-36-7	[2]
Molecular Formula	C ₁₆ H ₂₉ ClO	[2]
Molecular Weight	272.85 g/mol	[2]
Purity	>99%	[1]
Storage	Freezer	[1]
Computed XLogP3-AA	7.2	[2]
Computed Hydrogen Bond Donor Count	0	[2]
Computed Hydrogen Bond Acceptor Count	1	[2]
Computed Rotatable Bond Count	13	[2]
Computed Exact Mass	272.1906932 Da	[2]
Computed Monoisotopic Mass	272.1906932 Da	[2]
Computed Topological Polar Surface Area	17.1 Å ²	[2]
Computed Heavy Atom Count	18	[2]
Computed Complexity	209	[2]

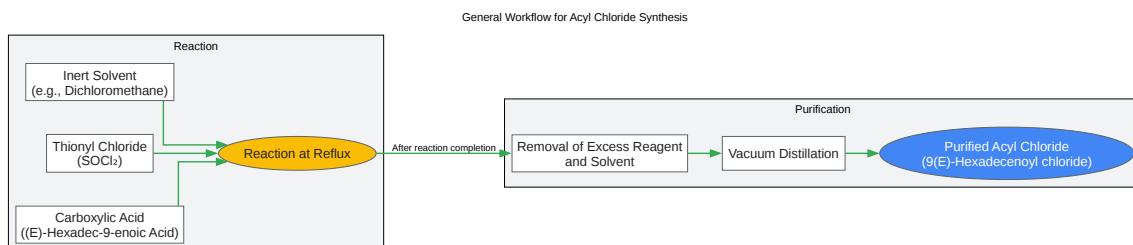
Table 2: Physicochemical Properties of (Z)-9-Octadecenoyl Chloride (Analogue)

Property	Value	Source
Appearance	Clear Colourless to Pale Beige Oil	[3]
Density	0.91 g/mL at 25 °C	[3]
Boiling Point	193 °C at 4 mmHg	[3]
Refractive Index	n _{20/D} 1.463	[3]
Solubility	Chloroform (Slightly)	[3]

Experimental Protocols

Detailed, validated experimental protocols specifically for the synthesis and analysis of **9(E)-Hexadecenoyl chloride** are not readily available in the public domain. However, general methodologies for the synthesis of acyl chlorides from carboxylic acids and their subsequent analysis are well-established.

General Synthesis of Acyl Chlorides from Carboxylic Acids


A common method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$). The use of these reagents is advantageous as the byproducts are gaseous, which simplifies purification.

General Protocol using Thionyl Chloride:

- Reaction Setup: The carboxylic acid is dissolved in an inert solvent (e.g., dichloromethane, toluene) in a round-bottom flask equipped with a reflux condenser and a gas outlet to vent HCl and SO_2 gases to a scrubbing system. An excess of thionyl chloride (typically 1.5 to 2 equivalents) is added. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
- Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours until the evolution of gas ceases.

- Work-up and Purification: The excess thionyl chloride and solvent are removed under reduced pressure. The crude acyl chloride can then be purified by distillation under high vacuum.

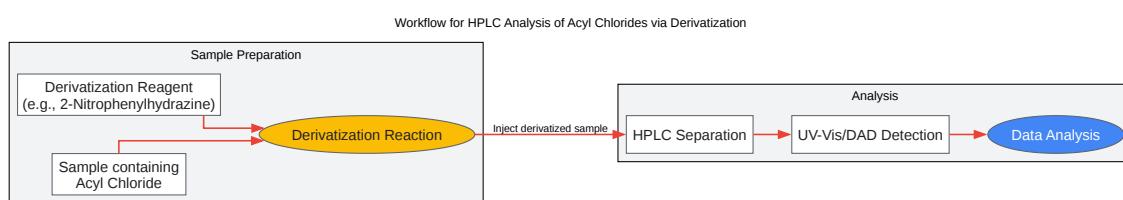
Below is a generalized workflow for this synthesis.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of an acyl chloride.

General Analytical Methods for Acyl Chlorides

Due to their reactivity, especially towards moisture, the analysis of acyl chlorides often requires specific handling and derivatization techniques.


Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used for the analysis of acyl chlorides. Derivatization is often employed to improve chromatographic behavior and detection. For instance, reaction with an alcohol (e.g., 1-propanol) can convert the acyl chloride to a more stable ester, which can then be readily analyzed by GC-MS.[4]

High-Performance Liquid Chromatography (HPLC):

Direct analysis of acyl chlorides by HPLC can be challenging. A common strategy involves derivatization to create a stable product with a strong chromophore for UV detection.[5][6] Reagents such as 2-nitrophenylhydrazine can be used to derivatize acyl chlorides, allowing for sensitive detection by HPLC with UV-Vis or diode-array detection (DAD).[5][6][7]

Below is a conceptual workflow for the analysis of an acyl chloride using a derivatization-based HPLC method.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the HPLC analysis of acyl chlorides.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing any specific biological signaling pathways or significant biological activities associated with **9(E)-Hexadecenoyl chloride**. As an acyl chloride, it is a reactive chemical intermediate and is primarily used in organic synthesis. Its high reactivity makes it unlikely to be a stable signaling molecule in biological systems.

Conclusion

9(E)-Hexadecenoyl chloride is a long-chain unsaturated acyl chloride that exists as a liquid at room temperature. While its fundamental chemical identifiers are well-established, specific experimental data regarding its physical appearance, quantitative properties, and detailed protocols for its synthesis and analysis are scarce in the available literature. The information provided in this guide, including data from analogous compounds and general experimental methodologies, serves as a foundational resource for researchers and professionals. Further investigation is required to fully characterize this compound and its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. (E)-hexadec-9-enoyl chloride | C16H29ClO | CID 6272807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.chemscene.com [file.chemscene.com]
- 4. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- To cite this document: BenchChem. [Physical state and appearance of 9(E)-Hexadecenoyl chloride at room temperature]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3082494#physical-state-and-appearance-of-9-e-hexadecenoyl-chloride-at-room-temperature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com